
Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate is a chemical compound with the molecular formula C10H15NO2 It is a carbamate derivative, characterized by the presence of a tert-butyl group, an ethynyl group, and a cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclopropyl derivative. One common method includes the use of tert-butyl carbamate and 1-ethynylcyclopropylmethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the carbamate group may produce primary or secondary amines.
科学研究应用
Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate group can also interact with active sites of enzymes, potentially leading to enzyme inhibition.
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative without the ethynyl and cyclopropyl groups.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Similar structure but with a hydroxymethyl group instead of an ethynyl group.
Tert-butyl (1-methylcyclopropyl)carbamate: Contains a methyl group instead of an ethynyl group
Uniqueness
Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in applications requiring specific and strong interactions with proteins or enzymes.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-11(6-7-11)8-12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) |
InChI 键 |
PZXFJRIGMZARTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


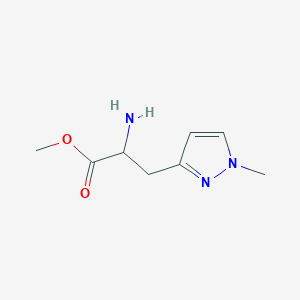

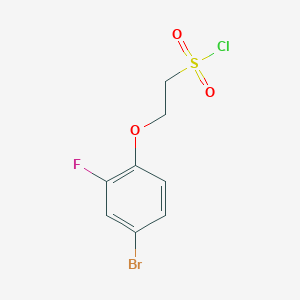
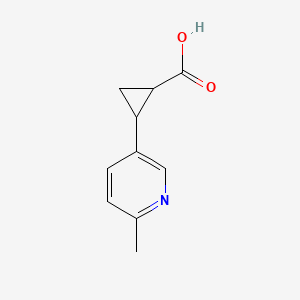

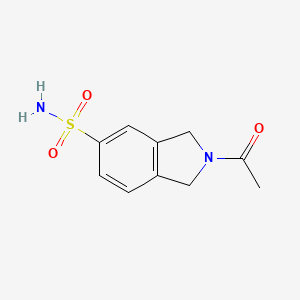
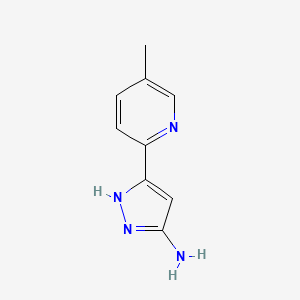

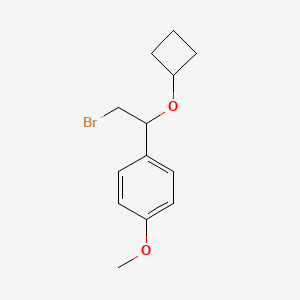
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)

![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)


